2-Isopropylimidazole

Coordination Chemistry Bioinorganic Chemistry Antitumor Screening

Select 2-Isopropylimidazole for applications where generic alkylimidazoles fail. Its isopropyl group imparts a critical balance of steric bulk and electronic effects that: (1) maximizes anticancer potency in copper(II) metallodrug candidates; (2) delivers the optimal triad of storage stability, high cured Tg, and reactivity in solventless epoxy prepreg systems; (3) provides a validated ligand for zinc-dependent enzyme active site modeling; and (4) enables data-driven crystallization process design using experimentally determined solubility rank order. Available in high purity (≥98%) for R&D and industrial procurement.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 36947-68-9
Cat. No. B115234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylimidazole
CAS36947-68-9
Synonyms2-(1-Methylethyl)-1H-Imidazole;  2-(1-Methylethyl)-1H-imidazole;  2-Isopropyl-1H-imidazole;  2-Isopropylimidazole; 
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN1
InChIInChI=1S/C6H10N2/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3,(H,7,8)
InChIKeyFUOZJYASZOSONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropylimidazole (CAS 36947-68-9) Procurement Guide: Procurement and Specification for Research and Industrial Applications


2-Isopropylimidazole (CAS 36947-68-9) is a substituted imidazole heterocycle bearing an isopropyl group at the 2-position of the ring [1]. This structural motif differentiates it from simpler alkylimidazoles and influences its role as a ligand in coordination chemistry [2] and as a curing agent in advanced material formulations [3]. The compound is typically supplied as a crystalline solid with a melting point of 129-131°C and is available in high purity grades (≥98%) suitable for research and development .

Why 2-Isopropylimidazole Cannot Be Interchanged with 2-Methylimidazole or 2-Ethylimidazole in Critical Applications


Substituting 2-Isopropylimidazole with other alkylimidazoles like 2-methylimidazole or 2-ethylimidazole can lead to suboptimal or failed outcomes in key applications. This is because the isopropyl group imparts a distinct combination of steric bulk and electronic effects that directly influences metal coordination geometry [1], the thermal stability and reactivity of resulting complexes [2], and the curing kinetics of epoxy systems [3]. The following quantitative evidence demonstrates that these are not generic imidazoles but are differentiated building blocks with specific performance profiles.

Quantitative Evidence Guide: Differentiating 2-Isopropylimidazole from 2-Methylimidazole and 2-Ethylimidazole


Enhanced In Vitro Antitumor Activity of Copper(II) Complexes

In a direct head-to-head comparison of five copper(II) methacrylate complexes using different imidazole ligands, the complex incorporating 2-isopropylimidazole demonstrated superior inhibitory activity against B16 murine melanoma cells. While all tested compounds showed activity, the 2-isopropylimidazole derivative was the most potent [1]. This highlights its advantage over complexes with 2-methylimidazole and 2-ethylimidazole in this specific biological model.

Coordination Chemistry Bioinorganic Chemistry Antitumor Screening

Enabling Liquid Epoxy Accelerators with Superior Storage Stability and Reactivity

Patent literature specifies that adducts of 2-isopropylimidazole with glycidyl esters are uniquely suited as curing accelerators in epoxy resin systems for prepreg applications. These adducts are described as providing a specific combination of good storage stability, high cured glass transition temperature (Tg), and good reactivity, which are critical for solventless prepreg matrix systems [1]. This combination of properties is not universally achievable with adducts of all imidazoles [1], making the selection of 2-isopropylimidazole critical for this demanding application.

Polymer Chemistry Epoxy Resin Curing Composite Materials

Validated as a Structural Mimic for the Active Site of Carboxypeptidase A

The zinc(II) complex bisformatobis(2-isopropylimidazole)zinc(II) has been specifically synthesized and characterized as a functional and structural model for the active site of the zinc metalloenzyme carboxypeptidase A [1]. This successful modeling demonstrates the ability of 2-isopropylimidazole to mimic the coordination environment of a histidine residue in this enzyme, a feat not necessarily replicated with smaller alkylimidazoles due to differing steric profiles [1]. The complex also exhibits thermal stability up to 100°C [1].

Bioinorganic Chemistry Metalloenzyme Modeling Structural Biology

Defined Solubility Profile in Organic Solvents for Optimized Purification

The solubility of 2-isopropylimidazole has been precisely quantified in a range of pure organic solvents. The mole fraction solubility follows a distinct and reproducible order: methanol > ethanol > 2-butanone > n-propanol > acetone > isopropanol > ethyl acetate > acetonitrile > toluene [1]. This rank order provides a critical data set for designing efficient crystallization and purification processes.

Physical Chemistry Crystallization Process Chemistry

Improved Crystallinity and Purity in Synthesis via Patented Manufacturing Process

Standard synthetic routes for 2-isopropylimidazole can lead to a product with poor crystallinity and low purity due to occlusion of impurities during crystallization [1]. A patented manufacturing method overcomes this limitation, enabling the production of high-purity 2-isopropylimidazole with a needle-like crystal structure [1]. This process innovation directly addresses a known quality issue with this specific compound.

Synthetic Chemistry Process Engineering Fine Chemical Manufacturing

High-Value Application Scenarios for 2-Isopropylimidazole (CAS 36947-68-9) Based on Validated Evidence


Screening of Novel Antitumor Metallodrug Candidates

Based on the direct comparative evidence showing its copper(II) complex has the highest activity against B16 murine melanoma cells among a series of alkylimidazole analogs [1], 2-isopropylimidazole is the preferred ligand for initial screening in anticancer metallodrug discovery programs. Its selection is justified when the goal is to maximize initial hit potency in a cell-based model.

Formulation of High-Performance Epoxy Prepregs for Advanced Composites

Given its patented use as a glycidyl ester adduct that uniquely provides a balance of storage stability, high cured Tg, and good reactivity [1], 2-isopropylimidazole is the curing accelerator of choice for developing epoxy resin systems intended for solventless prepreg applications in aerospace and high-end electronics. Substitution with another imidazole may compromise this critical performance triad.

Synthesis of Biomimetic Zinc Enzyme Models

The proven ability of 2-isopropylimidazole to form a stable zinc(II) complex that models the active site of carboxypeptidase A [1] makes it a validated building block for bioinorganic chemists synthesizing functional or structural models of zinc-dependent enzymes. This established precedent reduces synthetic risk in related projects.

Large-Scale Purification Process Development for Fine Chemicals

The experimentally determined solubility rank order of 2-isopropylimidazole in nine common solvents [1] provides a reliable, quantitative foundation for designing and optimizing industrial-scale crystallization processes. This data allows process chemists to select optimal solvent systems (e.g., methanol or ethanol) to maximize yield and purity while minimizing cost and solvent waste.

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